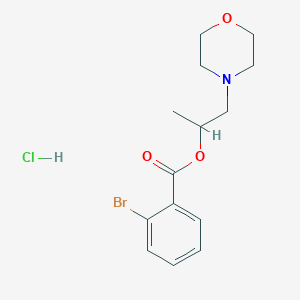
1-(1-cycloheptyl-4-piperidinyl)azepane oxalate
Übersicht
Beschreibung
1-(1-cycloheptyl-4-piperidinyl)azepane oxalate, also known as JNJ-7925476, is a chemical compound that has been the subject of scientific research due to its potential therapeutic applications. This compound belongs to the class of azepane derivatives and has been found to have promising effects in the treatment of various medical conditions.
Wirkmechanismus
1-(1-cycloheptyl-4-piperidinyl)azepane oxalate acts as a sigma-1 receptor agonist, which means that it binds to and activates this receptor. The sigma-1 receptor is known to modulate the activity of several neurotransmitter systems, including dopamine, serotonin, and glutamate. By activating the sigma-1 receptor, this compound may help to regulate mood and behavior.
Biochemical and Physiological Effects
Studies have shown that this compound has several biochemical and physiological effects. For example, it has been found to increase the release of dopamine and serotonin in certain brain regions, which may contribute to its antidepressant effects. Additionally, this compound has been found to reduce the activity of the hypothalamic-pituitary-adrenal (HPA) axis, which is involved in the stress response.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 1-(1-cycloheptyl-4-piperidinyl)azepane oxalate in lab experiments is that it has a high affinity for the sigma-1 receptor, which makes it a useful tool for studying the role of this receptor in various physiological processes. However, one limitation is that this compound has a relatively short half-life, which may make it difficult to use in certain experiments.
Zukünftige Richtungen
There are several future directions for research on 1-(1-cycloheptyl-4-piperidinyl)azepane oxalate. One area of interest is the potential use of this compound in the treatment of addiction. Studies have shown that this compound may help to reduce drug-seeking behavior in animal models of addiction. Another area of interest is the potential use of this compound as a cognitive enhancer. Studies have shown that this compound may improve cognitive function in animal models of Alzheimer's disease. Finally, further research is needed to understand the long-term effects of this compound on the brain and body, as well as its potential side effects.
Wissenschaftliche Forschungsanwendungen
1-(1-cycloheptyl-4-piperidinyl)azepane oxalate has been studied for its potential therapeutic applications in the treatment of various medical conditions such as depression, anxiety, and addiction. Several studies have shown that this compound has a high affinity for the sigma-1 receptor, which is believed to play a role in the regulation of mood and behavior.
Eigenschaften
IUPAC Name |
1-(1-cycloheptylpiperidin-4-yl)azepane;oxalic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H34N2.C2H2O4/c1-2-6-10-17(9-5-1)20-15-11-18(12-16-20)19-13-7-3-4-8-14-19;3-1(4)2(5)6/h17-18H,1-16H2;(H,3,4)(H,5,6) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYKMWYCWBPBOLE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CC1)N2CCC(CC2)N3CCCCCC3.C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H36N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-oxo-3-piperidinecarboxamide](/img/structure/B3972507.png)
![5-[3-nitro-4-(1-piperidinyl)phenyl]-2-furaldehyde](/img/structure/B3972514.png)
![N-(4-{[4-(1-pyrrolidinyl)-1-piperidinyl]sulfonyl}phenyl)acetamide oxalate](/img/structure/B3972524.png)

![N~2~-[(4-methoxyphenyl)sulfonyl]-N~2~-(4-methylphenyl)-N~1~-(1-phenylethyl)glycinamide](/img/structure/B3972536.png)
![1-[1-(4-ethylbenzyl)-4-piperidinyl]-4-phenylpiperazine oxalate](/img/structure/B3972541.png)
![5-(1-{[2-(methylthio)-3-pyridinyl]carbonyl}-2-pyrrolidinyl)-2-thiophenecarboxamide](/img/structure/B3972547.png)
![1-(4-chlorophenyl)-N-{[1-(3-methyl-2-buten-1-yl)-3-piperidinyl]methyl}cyclopropanecarboxamide](/img/structure/B3972556.png)


![4-{1-[(4-chlorophenoxy)acetyl]-4-piperidinyl}-2,6-dimethylmorpholine oxalate](/img/structure/B3972605.png)
![methyl 4-(9,11-dioxo-6,7,8,9,10,11-hexahydro-5H-indeno[1,2-b]quinolin-10-yl)benzoate](/img/structure/B3972612.png)